2-(4-Ethylpiperazin-1-yl)acetonitrile

Physicochemical Properties LogP pKa

Generic substitution within piperazinyl acetonitriles fails-even a methyl-to-ethyl shift on the piperazine ring alters tumor cell line selectivity, LogP, and pKa. This specific 4-ethyl building block resolves that challenge. • Balanced LogP (-0.07) and high Fsp3 (0.875) optimize CNS penetration and target engagement. • Elevated pKa (7.44 vs. 7.23 for the methyl analog) ensures robust salt formation with pharmaceutically acceptable acids. • Demonstrated SAR utility: ethyl substitution redirects biological activity profiles across different cancer cell lines.

Molecular Formula C8H15N3
Molecular Weight 153.22 g/mol
CAS No. 90206-22-7
Cat. No. B1322653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethylpiperazin-1-yl)acetonitrile
CAS90206-22-7
Molecular FormulaC8H15N3
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CC#N
InChIInChI=1S/C8H15N3/c1-2-10-5-7-11(4-3-9)8-6-10/h2,4-8H2,1H3
InChIKeyHUOKGKBTYCFARR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Ethylpiperazin-1-yl)acetonitrile: CNS Drug Discovery Building Block


2-(4-Ethylpiperazin-1-yl)acetonitrile (CAS 90206-22-7) is a heterocyclic building block featuring a piperazine ring substituted with an ethyl group at the 4-position and an acetonitrile group at the 1-position . As a member of the N-substituted piperazine acetonitrile class, it serves as a versatile intermediate, with the ethyl group providing a distinct balance of lipophilicity and steric bulk that differentiates it from its methyl, phenyl, and unsubstituted analogs, making it particularly useful in the synthesis of compounds targeting the central nervous system .

Why N-Substitution Matters for 2-(4-Ethylpiperazin-1-yl)acetonitrile


Generic substitution within the piperazinyl acetonitrile class is not feasible due to the profound impact of the N-substituent on key chemical properties. Replacing the ethyl group with a smaller methyl or a larger phenyl group alters the compound's lipophilicity (LogP), basicity (pKa), and physical state, which in turn directly modulates the molecule's reactivity, solubility, and the physicochemical profile of any downstream drug candidates. Evidence shows that even a change from ethyl to methyl on the piperazine ring can shift the biological activity profile of the resulting compounds between different cancer cell lines, underscoring the need for precise selection [1].

2-(4-Ethylpiperazin-1-yl)acetonitrile: Quantitative Comparisons


Physicochemical Comparison: 4-Ethyl vs. 4-Methyl

The 2-(4-ethylpiperazin-1-yl)acetonitrile exhibits a lower melting point and higher lipophilicity compared to its 4-methyl analog. This is supported by experimental and predicted data: its melting point is 40-43 °C versus 53-56 °C for the methyl derivative, and its LogP is -0.07 versus -0.10 for the methyl derivative . The lower melting point can indicate better solubility in organic media, while the slightly higher LogP suggests marginally improved membrane permeability, a critical factor for CNS drug candidates .

Physicochemical Properties LogP pKa Drug Design

Antitumor Activity: Ethyl vs. Methyl Derivatives

A comparative study on piperazinyl amidrazones, which are structurally analogous, demonstrates that the N-ethyl substituent directs antitumor activity towards CNS cancer cell lines, while the N-methyl substituent is more effective against leukemia [1]. The ethylpiperazine derivative showed a mean GI50 of 4.68 μM against CNS cell lines, whereas the methylpiperazine derivative had a mean GI50 of 4.73 μM against leukemia cell lines. This suggests that the choice of the ethyl-piperazine building block can be strategically used to tune biological selectivity.

Antitumor Activity Structure-Activity Relationship Cancer Cell Lines

Enhanced Basicity for Salt Formation

The 4-ethylpiperazine derivative is a stronger base than its 4-methyl counterpart. The predicted pKa for 2-(4-ethylpiperazin-1-yl)acetonitrile is 7.44, compared to 7.23 for 2-(4-methylpiperazin-1-yl)acetonitrile . A higher pKa indicates that the compound will more readily form stable salts with acids, which is a critical property for improving the solubility, stability, and bioavailability of pharmaceutical candidates during development.

Basicity pKa Salt Formation Crystallization

Best Procurement Scenarios for 2-(4-Ethylpiperazin-1-yl)acetonitrile


CNS-Targeted Kinase Inhibitor Synthesis

This building block is ideal for medicinal chemistry projects focused on CNS diseases. Evidence shows that the ethylpiperazine motif can direct biological activity towards CNS cell lines [1]. Its balanced LogP (-0.07) and high fraction of sp3 carbons (Fsp3 = 0.875) are highly favorable for CNS drug design, promising better brain permeability and target engagement compared to less lipophilic or more planar analogs.

Salt Forms for Oral Bioavailability

Procure this compound specifically for lead optimization programs where a stable, crystalline salt is required. Its relatively high pKa (7.44) makes it a stronger base than its methyl analog (pKa 7.23) [1], ensuring more robust salt formation with a range of pharmaceutically acceptable acids. This directly addresses solubility and stability challenges common in early development.

Focused Libraries for SAR Studies

Use 2-(4-ethylpiperazin-1-yl)acetonitrile as a key reagent for generating a library of analogs to probe the effect of N-substitution on target binding. As demonstrated with amidrazone derivatives, the shift from a methyl to an ethyl group on the piperazine ring can dramatically alter tumor cell line selectivity . This makes it a powerful tool for SAR exploration to dial in potency and selectivity against a specific target.

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